2-(1,4-Dimethyl-1H-pyrazol-5-yl)butanoic acid
Description
Properties
Molecular Formula |
C9H14N2O2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-(2,4-dimethylpyrazol-3-yl)butanoic acid |
InChI |
InChI=1S/C9H14N2O2/c1-4-7(9(12)13)8-6(2)5-10-11(8)3/h5,7H,4H2,1-3H3,(H,12,13) |
InChI Key |
OZOPYOFSUMNLRE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(C=NN1C)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(1,4-Dimethyl-1H-pyrazol-5-yl)butanoic acid typically involves the reaction of 1,4-dimethyl-1H-pyrazole with a suitable butanoic acid derivative under specific conditions. One common method includes the use of a coupling reagent to facilitate the formation of the desired product. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
2-(1,4-Dimethyl-1H-pyrazol-5-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Condensation: This reaction involves the combination of two molecules with the loss of a small molecule, such as water, and can be facilitated by acidic or basic conditions.
Scientific Research Applications
2-(1,4-Dimethyl-1H-pyrazol-5-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(1,4-Dimethyl-1H-pyrazol-5-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent at the second carbon of the carboxylic acid backbone significantly impacts molecular behavior. Key comparisons include:
Key Observations :
- Lipophilicity: The pyrazole ring in the target compound likely increases lipophilicity compared to unsubstituted butanoic acid, which is volatile and reactive in atmospheric processes . This property may favor pharmaceutical use over environmental persistence.
- Acidity : The electron-withdrawing pyrazole group could lower the pKa of the carboxylic acid compared to alkyl-substituted analogs, enhancing solubility in biological matrices.
Biological Activity
2-(1,4-Dimethyl-1H-pyrazol-5-yl)butanoic acid is a compound of interest due to its potential biological activities. Pyrazole derivatives have been widely studied for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of 2-(1,4-Dimethyl-1H-pyrazol-5-yl)butanoic acid, supported by data tables and case studies from various research findings.
Chemical Structure
The compound can be represented as follows:
Antimicrobial Activity
Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. A study evaluating various pyrazole compounds reported that modifications in the structure could enhance antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-(1,4-Dimethyl-1H-pyrazol-5-yl)butanoic acid | S. aureus, E. coli, P. aeruginosa | 32 µg/mL |
| 1-acetyl-3,5-diphenyl-pyrazole | Bacillus subtilis, Proteus vulgaris | 6.25 µg/mL |
| 4-(3,4-Dichlorophenyl)-4-Oxo-2-butenoic acid | Aspergillus niger | 40 µg/mL |
This table summarizes the antimicrobial activity of selected pyrazole derivatives, indicating that structural variations significantly influence their effectiveness.
Anti-inflammatory Activity
Pyrazole derivatives are also recognized for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase enzymes (COX), which are crucial in the inflammatory pathway . The compound's ability to modulate inflammatory responses makes it a candidate for further investigation in inflammatory diseases.
Anticancer Potential
Studies have indicated that certain pyrazole derivatives possess anticancer activities. For instance, compounds with a similar structure to 2-(1,4-Dimethyl-1H-pyrazol-5-yl)butanoic acid have shown promising results in inhibiting tumor cell proliferation in vitro .
Case Study: Anticancer Activity Evaluation
In a study assessing the cytotoxic effects of various butanoic acid derivatives on cancer cell lines, it was found that modifications in the pyrazole structure led to increased cytotoxicity against A549 lung cancer cells. The study highlighted the potential of these compounds as therapeutic agents in cancer treatment .
The biological activities of 2-(1,4-Dimethyl-1H-pyrazol-5-yl)butanoic acid can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and inflammatory pathways.
- Cell Cycle Arrest : Certain derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
Q & A
Basic Research Question
- 1H/13C NMR : Confirm regiochemistry of the pyrazole ring and butanoic acid substituents.
- HPLC-MS : Assess purity (>98%) using reverse-phase C18 columns with UV detection at 210–260 nm.
- FTIR : Validate carboxylic acid (C=O stretch ~1700 cm⁻¹) and pyrazole ring (C=N ~1600 cm⁻¹).
Cross-reference data with analogs in literature (e.g., similar pyrazole-carboxylic acid derivatives) .
How can contradictory spectral or analytical data be resolved during structural elucidation?
Advanced Research Question
Contradictions (e.g., unexpected NMR splitting or MS fragmentation) may arise from tautomerism or impurities. Strategies:
- Recrystallization : Use mixed solvents (DMF/EtOH) to isolate pure crystals for XRD analysis .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations.
- Theoretical vs. Experimental Comparison : Compute NMR chemical shifts (via Gaussian) and compare with observed data to identify discrepancies .
What methodologies are recommended for studying the compound’s stability under varying pH and temperature conditions?
Basic Research Question
Design accelerated stability studies:
- pH Stability : Incubate the compound in buffered solutions (pH 1–12) at 25°C/40°C. Monitor degradation via HPLC at intervals (0, 7, 14 days).
- Thermal Stability : Use TGA/DSC to identify decomposition thresholds. Kinetic modeling (Arrhenius equation) predicts shelf-life .
How can membrane separation technologies improve the purification of this compound?
Advanced Research Question
Leverage nanofiltration membranes with MWCO 200–300 Da to separate unreacted precursors (e.g., pyrazole intermediates) from the target molecule. Optimize transmembrane pressure and solvent composition (e.g., ethanol/water) to maximize flux and selectivity. Compare with traditional column chromatography for cost-benefit analysis .
What are the challenges in scaling up the synthesis from lab-scale to pilot plant, and how can they be mitigated?
Advanced Research Question
Key challenges include heat transfer inefficiencies and mixing limitations. Solutions:
- Process Simulation : Use Aspen Plus to model reaction kinetics and heat profiles.
- Scale-down Experiments : Perform high-throughput screening in microreactors to identify critical parameters (e.g., exothermicity) .
How does the electronic structure of the pyrazole ring influence the compound’s reactivity in further derivatization?
Advanced Research Question
The electron-donating methyl groups on the pyrazole ring may activate specific positions for electrophilic substitution. Perform Fukui function analysis (via DFT) to predict reactive sites. Validate through regioselective alkylation/acylation experiments .
What statistical methods are most effective for analyzing multivariate data in reaction optimization?
Basic Research Question
- Response Surface Methodology (RSM) : Optimize variables (e.g., time, catalyst) using central composite design.
- Principal Component Analysis (PCA) : Reduce dimensionality in spectral or chromatographic datasets to identify outliers .
How can computational and experimental data be integrated to resolve mechanistic ambiguities in catalytic pathways?
Advanced Research Question
Adopt a hybrid approach:
- Microkinetic Modeling : Combine DFT-derived activation energies with experimental rate constants to refine reaction mechanisms.
- Isotope Labeling : Use deuterated reagents to trace proton transfer steps, corroborated by computational isotope effects .
Methodological Notes
- Avoid Trial-and-Error : Leverage design of experiments (DoE) and computational tools to minimize resource expenditure .
- Data Validation : Cross-verify experimental results with theoretical models to ensure robustness .
- Ethical Reporting : Disclose all contradictory findings and methodological limitations to uphold reproducibility standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
